1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Overview
Description
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Future Directions
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea” and related compounds could involve further exploration of their biological activities and potential applications. Given the wide range of activities exhibited by 1,3,4-thiadiazoles, these compounds could be investigated for potential use in the development of new drugs .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities .
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities .
Preparation Methods
The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Urea Derivative: The thiol is then reacted with 4-methoxyphenyl isocyanate to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives
Scientific Research Applications
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties have been explored, particularly in the inhibition of tumor cell growth.
Comparison with Similar Compounds
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound is a precursor in the synthesis of the urea derivative and exhibits similar biological activities.
1,3,4-Thiadiazole-2-sulfonamide Derivatives: These compounds also show antiviral and antimicrobial properties but differ in their chemical structure and specific activity.
1,3,4-Thiadiazole-2-yl Urea Derivatives: These compounds have been studied for their anticancer and anticonvulsant activities.
The uniqueness of this compound lies in its combination of antiviral, anticancer, and antimicrobial properties, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-13-8-6-12(7-9-13)18-15(22)19-16-21-20-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPIVTYKDCBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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